Sodiumisopropylsulfate

Description

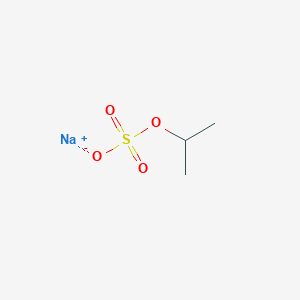

Sodium isopropylsulfate (hypothetical structure: Na⁺[C₃H₇OSO₃⁻]) is a sodium salt of isopropylsulfate, a sulfate ester derived from isopropyl alcohol. Sodium salts of sulfate esters typically exhibit enhanced water solubility compared to their neutral ester counterparts, making them suitable for industrial or pharmaceutical formulations.

Properties

Molecular Formula |

C3H7NaO4S |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

sodium;propan-2-yl sulfate |

InChI |

InChI=1S/C3H8O4S.Na/c1-3(2)7-8(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1 |

InChI Key |

YHVRBEAAJOBGSQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodiumisopropylsulfate is typically synthesized by reacting isopropanol with sulfuric acid in the presence of sodium carbonate . The reaction proceeds as follows: [ \text{C3H8O} + \text{H2SO4} + \text{Na2CO3} \rightarrow \text{C3H9NaO4S} + \text{CO2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of isopropanol to a mixture of sulfuric acid and sodium carbonate under controlled temperature and pressure conditions. The reaction mixture is then neutralized, filtered, and crystallized to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Sodiumisopropylsulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isopropyl sulfate.

Reduction: It can be reduced to isopropanol.

Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly used.

Major Products:

Oxidation: Isopropyl sulfate.

Reduction: Isopropanol.

Substitution: Various substituted isopropyl compounds depending on the nucleophile used.

Scientific Research Applications

Sodiumisopropylsulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodiumisopropylsulfate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in its role as a detergent and emulsifier . At the molecular level, this compound interacts with lipid bilayers, disrupting their structure and leading to cell lysis in biological applications .

Comparison with Similar Compounds

Diisopropyl Sulfate

Advantages Over Dimethyl Sulfate :

Limitations :

Dimethyl Sulfate

Structure : (CH₃O)₂SO₂

Applications :

Comparison with Diisopropyl Sulfate :

Sodium Isopropylbenzenesulfonate

Structure : C₆H₄(SO₃⁻Na⁺)(C₃H₇)

Applications :

Key Differences from Sodium Isopropylsulfate :

Isopropyl Phosphate Derivatives

Example : Diisopropyl methylphosphonate (CAS 1445-75-6)

Structure : (C₃H₇O)₂P(O)CH₃

Applications :

- Flame retardants, plasticizers, or chemical warfare precursors.

- Phosphorus-based vs. sulfur-based: Phosphate esters exhibit lower reactivity in sulfation but higher thermal stability .

Biological Activity

Sodium isopropyl sulfate (SIPS) is a sulfate ester derived from isopropanol and has garnered attention in various fields due to its biological activity. This article explores the biological effects, mechanisms of action, and relevant case studies related to SIPS.

- Chemical Formula : C3H8NaO4S

- Molecular Weight : 158.16 g/mol

- CAS Number : 1338-23-4

Mechanisms of Biological Activity

- Surfactant Properties : SIPS exhibits surfactant characteristics similar to other sulfate compounds, which can influence cellular membranes and protein structures. It can alter the conformation and activity of proteins by disrupting hydrophobic interactions, leading to changes in enzyme activity and stability .

- Cytotoxicity : Research has shown that SIPS can induce cytotoxic effects in various cell lines. The compound's ability to disrupt cell membranes contributes to its cytotoxic potential, making it a candidate for further investigation in cancer therapies .

- Antimicrobial Activity : Preliminary studies suggest that SIPS possesses antimicrobial properties against certain bacterial strains. This activity is likely due to its surfactant nature, which can compromise bacterial cell membranes .

Case Study 1: Cytotoxic Effects on Carcinoma Cells

A study investigated the cytotoxic effects of SIPS on human carcinoma cell lines. The results indicated that SIPS significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 50 μM, suggesting substantial cytotoxicity at relatively low concentrations.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of SIPS against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 200 μg/mL for both strains, indicating that SIPS could potentially be used as an antimicrobial agent in clinical settings.

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 200 |

| S. aureus | 200 |

Toxicological Profile

The safety profile of sodium isopropyl sulfate has been evaluated through various studies:

- Acute Toxicity : Studies indicate that high doses of SIPS can lead to gastrointestinal irritation and diarrhea, particularly at concentrations exceeding 7500 mg/L in animal models .

- Dermal Irritation : SIPS is generally considered non-irritating to skin but may cause mild irritation upon contact with eyes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.